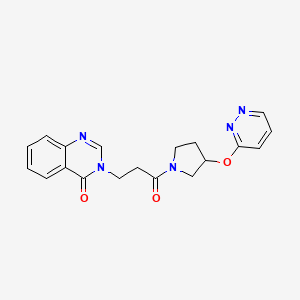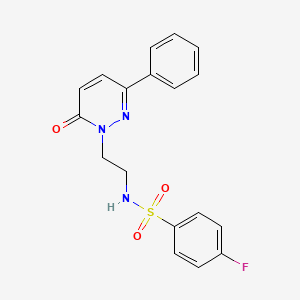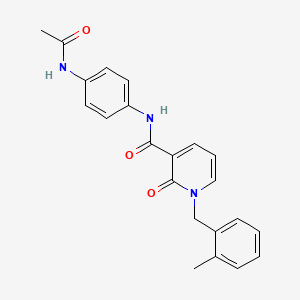
3-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-oxo-3-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)propyl)quinazolin-4(3H)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Quinazolinone derivatives have been synthesized and evaluated for their antiviral activities. Compounds related to the specified chemical structure have shown efficacy against viruses such as Japanese encephalitis virus (JEV) and Herpes simplex virus type-1 (HSV-I) both in vitro and in vivo. These findings suggest that quinazolinone derivatives could be explored for developing antiviral therapies (Pandey et al., 2008).
Anticancer Agents
Research on quinazolinone derivatives, including those with structural similarities to the specified compound, has revealed their potential as dual-targeted anticancer agents. These compounds have shown potent anti-tubulin activity, which is crucial for cancer cell division and survival. Such studies underscore the promise of quinazolinone derivatives in cancer therapy by targeting key pathways involved in tumor growth and metastasis (Hour et al., 2013).
Antimicrobial Activity
Novel pyridazine derivatives, which share a structural motif with the specified compound, have been synthesized and tested for their antimicrobial properties. These compounds demonstrated potent to weak activity against a range of bacterial and fungal pathogens, indicating their potential use in developing new antimicrobial agents (Behalo et al., 2014).
Antioxidant Properties
Studies on quinazolinone derivatives have also highlighted their potential as antioxidants. Certain synthesized compounds exhibited superior scavenging capacity against free radicals when compared to common antioxidants like ascorbic acid. This property is beneficial for developing therapies aimed at mitigating oxidative stress-related diseases (Al-azawi, 2016).
Analgesic and Anti-inflammatory Agents
Further research into quinazolinone derivatives has revealed compounds with significant analgesic and anti-inflammatory activities. These findings suggest the potential of such compounds in creating new treatments for pain and inflammation, with some derivatives showing comparable or superior efficacy to standard drugs like diclofenac sodium without significant ulcerogenic effects (Alagarsamy et al., 2008).
Eigenschaften
IUPAC Name |
3-[3-oxo-3-(3-pyridazin-3-yloxypyrrolidin-1-yl)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-18(23-10-7-14(12-23)27-17-6-3-9-21-22-17)8-11-24-13-20-16-5-2-1-4-15(16)19(24)26/h1-6,9,13-14H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSLODFNWJBXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B2734233.png)
![N-[4-[2-(cyclohexanecarbonyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2734234.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2734236.png)
![2-{3-[(4-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B2734240.png)
![4-(3-Thiophen-3-ylpyrrolidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2734243.png)
![N-(1-cyano-1,3-dimethylbutyl)-2-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2734244.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2734246.png)


![9-(4-fluorobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2734251.png)

![8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2734255.png)
![Ethyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2734256.png)